10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one
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Overview
Description
10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one is a complex heterocyclic compound. This compound is characterized by its unique tetracyclic structure, which includes oxygen, sulfur, and nitrogen atoms. Such compounds are often of interest in pharmaceutical and chemical research due to their potential biological activities and complex synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one typically involves multi-step reactions. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions to yield the desired tetracyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic derivatives.
Scientific Research Applications
10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for nonsteroidal anti-inflammatory drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its unique structure allows it to interact with various biological macromolecules, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(17),2(7),3,5,10,13-hexaen-15-one
- 2,6-exo-8,12-exo-10-butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione
Uniqueness
10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one is unique due to its specific arrangement of heteroatoms and its tetracyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13NO2S2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one |
InChI |
InChI=1S/C14H13NO2S2/c1-14-6-17-9-5-3-2-4-8(9)10(14)11-12(18-7-14)15-13(16)19-11/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
DPZASWAPDSYRFK-UHFFFAOYSA-N |
SMILES |
CC12COC3=CC=CC=C3C1C4=C(NC(=O)S4)SC2 |
Canonical SMILES |
CC12COC3=CC=CC=C3C1C4=C(NC(=O)S4)SC2 |
Origin of Product |
United States |
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